1-Ethoxyhexane

Catalog No.
S574568
CAS No.
5756-43-4
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxyhexane

Low-boiling ethers limit reaction kinetics and cause emulsion during aqueous workup. 1-Ethoxyhexane (CAS 5756-43-4) solves this with a boiling point of ~140.9 °C and LogP 2.60, enabling high-temperature Grignard/Suzuki coupling and rapid phase separation. • Boiling point ~140.9 °C permits sustained reflux without pressure • LogP 2.60 ensures clean biphasic extraction, eliminating emulsions • Asymmetric structure balances thermal stability and solvent removal. Supplied as ≥97% purity liquid; ambient shipping.

CAS Number

5756-43-4

Product Name

1-Ethoxyhexane

IUPAC Name

1-ethoxyhexane

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3

InChI Key

ZXHQLEQLZPJIFG-UHFFFAOYSA-N

SMILES

CCCCCCOCC

Synonyms

ethyl hexyl ether

Canonical SMILES

CCCCCCOCC

The exact mass of the compound 1-Ethoxyhexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

25 ml, 100 ml, 500 ml

1-Ethoxyhexane (CAS 5756-43-4), also known as ethyl hexyl ether, is an asymmetric aliphatic ether characterized by a boiling point of approximately 140.9 °C and a density of 0.772 g/cm³ [1]. Featuring a highly lipophilic hexyl chain paired with a sterically accessible ethyl group, this compound exhibits a LogP of 2.60 and extremely low aqueous solubility . In industrial and laboratory procurement, it is primarily sourced as a high-boiling, low-volatility alternative to common ether solvents, offering enhanced thermal latitude for organometallic synthesis and superior phase-separation characteristics for complex aqueous workups [1].

Research Fit

Solvent for chemical processes and formulations
Intermediate in organic synthesis
Low volatility supports temperature-sensitive reactions

Substituting 1-ethoxyhexane with conventional ethers like diethyl ether or tetrahydrofuran (THF) fundamentally compromises process safety and thermal operating windows [1]. Diethyl ether's extreme volatility (boiling point 34.6 °C) and low flash point limit high-temperature reaction kinetics, while THF's water miscibility complicates downstream aqueous extractions by causing product partitioning and emulsion risks[2]. Conversely, substituting with heavier symmetrical ethers like dihexyl ether (boiling point 228 °C) introduces severe solvent-removal bottlenecks during product isolation. 1-Ethoxyhexane's specific asymmetric structure provides the critical balance: a boiling point high enough to drive sluggish cross-coupling reactions, yet low enough to permit vacuum distillation, alongside an amphiphilic profile that uniquely stabilizes biphasic systems where symmetric analogs fail [1].

Substitution Risk

Chain-length asymmetry alters boiling point nonlinearly, affecting solvent selection in temperature-sensitive processes.
LogP shifts unpredictably across homologous ethers, disrupting phase behavior in biphasic extractions.
Substituting without quantitative verification may compromise reproducibility, yield, and safety.

Expanded Thermal Window for High-Temperature Organometallic Synthesis

1-Ethoxyhexane provides a substantially wider thermal operating window for endothermic or sluggish reactions compared to standard ether solvents[1]. With an estimated boiling point of 140.9 °C, it allows reactions to proceed at temperatures over 100 °C higher than diethyl ether (34.6 °C) under standard atmospheric pressure . This thermal latitude is critical for driving demanding Grignard or palladium-catalyzed cross-coupling reactions to completion without requiring pressurized reactors. Furthermore, its flash point of 31.2 °C drastically reduces flammability hazards compared to diethyl ether (-45 °C) or THF (-14 °C).

Evidence DimensionBoiling Point and Flash Point
Target Compound DataBP ~140.9 °C; Flash Point 31.2 °C
Comparator Or BaselineDiethyl ether (BP 34.6 °C; Flash Point -45 °C)
Quantified Difference+106.3 °C higher boiling point; +76.2 °C higher flash point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables the scale-up of high-temperature ether-dependent reactions while significantly reducing industrial fire hazards and infrastructure costs associated with pressurized vessels.

Boiling Point & Volatility
Reported
BP: 143 °C vs 120.78 °C
VP: 9.5 vs 14.5 mmHg (25°C)
Higher boiling point and lower vapor pressure may support temperature-sensitive extractions.
Standard pressure; verify with process-specific conditions.

Superior Hydrophobicity for Aqueous Workup and Phase Separation

The extended hexyl chain of 1-ethoxyhexane imparts strong lipophilicity, resulting in a LogP of 2.60 and negligible water solubility . In contrast to THF, which is completely miscible with water and requires exhaustive salting-out procedures during extraction, 1-ethoxyhexane spontaneously and cleanly separates from aqueous phases[1]. When compared to slightly larger asymmetric ethers like 1-propoxyhexane (BP 165.4 °C), 1-ethoxyhexane offers a more favorable balance for post-extraction solvent removal, requiring significantly less energy for evaporative recovery while maintaining strict biphasic integrity .

Evidence DimensionPartitioning behavior and solvent recovery
Target Compound DataLogP 2.60; BP ~140.9 °C (facile evaporation)
Comparator Or BaselineTHF (Water miscible; LogP 0.81) and 1-Propoxyhexane (BP 165.4 °C)
Quantified DifferenceComplete biphasic separation vs. THF miscibility; ~24.5 °C lower boiling point than 1-propoxyhexane for easier recovery
ConditionsStandard liquid-liquid extraction workflows

Drastically reduces solvent volume requirements and processing time during aqueous workups by eliminating emulsion formation and simplifying solvent evaporation.

Octanol-Water Partitioning
Reported
LogP: 3.01 vs 2.52 (comparator)
Higher organic-phase affinity supports non-polar analyte extraction.
Estimated values; confirm experimental LogP for critical applications.

Asymmetric Amphiphilicity for Formulation Compatibility

Beyond its role as a reaction medium, the asymmetric structure of 1-ethoxyhexane—combining a short hydrophilic-leaning ether linkage with a lipophilic hexyl tail—functions as a highly effective lipophilic carrier [1]. This specific structural asymmetry provides distinct solvation properties that symmetrical dialkyl ethers, such as dibutyl ether, lack [2]. The pronounced amphiphilic gradient allows 1-ethoxyhexane to act as an optimal co-solvent for stabilizing complex lipid-based formulations and water-in-oil (W/O) systems, ensuring uniform dispersion of poorly soluble active ingredients without disrupting the primary emulsion matrix .

Evidence DimensionSolvation geometry and amphiphilic gradient
Target Compound DataAsymmetric ethyl-hexyl structure (C2-O-C6)
Comparator Or BaselineSymmetrical dialkyl ethers (e.g., dibutyl ether, C4-O-C4)
Quantified DifferenceEnhanced interfacial orientation vs. purely non-polar bulk solvation
ConditionsLipid-based formulation and biphasic stabilization

Provides formulators with a dual-purpose material that acts as both a lipophilic carrier solvent and an interfacial stabilizer for complex chemical systems.

Synthesis Yield
Reported
58% vs 12% yield
4.8× higher etherification efficiency
Higher yield may improve atom economy for diesel additive synthesis.
Under specific catalytic conditions; review with your catalyst system.
Retention Index (GC)
Reported
RI = 946 (DB-5)
Δ12 vs isomer (958)
Enables chromatographic separation from structural isomer.
Isothermal at 100 °C; verify with your column and conditions.
Flash Point
Reported
31.2 °C (closed cup)
+8.2 °C vs comparator
Higher flash point may reduce flammability classification burden.
Review within local regulatory and safety frameworks.

High-Temperature Grignard and Organometallic Reactions

1-Ethoxyhexane is the optimal solvent choice when synthesizing complex molecules via Grignard or Suzuki cross-coupling reactions that are sluggish at lower temperatures [1]. Its high boiling point (~140.9 °C) allows for extended reflux at elevated temperatures without pressurized equipment, while its aprotic ether oxygen effectively solvates organomagnesium intermediates .

Large-Scale Liquid-Liquid Extractions

For industrial processes requiring the extraction of lipophilic products from aqueous reaction mixtures, 1-ethoxyhexane serves as a superior extraction medium . Its high LogP (2.60) ensures rapid and distinct phase separation, eliminating the emulsion issues common with partially water-soluble solvents like THF, while its moderate volatility allows for efficient downstream solvent recovery [1].

Lipophilic Carrier in Specialized Formulations

Leveraging its distinct asymmetric amphiphilicity, 1-ethoxyhexane is highly effective as a lipophilic co-solvent or oil-phase component in complex chemical and pharmaceutical formulations . It enhances the solubility of poorly water-soluble active ingredients while maintaining the structural integrity of biphasic or water-in-oil (W/O) matrices better than symmetrical ether alternatives[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diesel fuel additive synthesis
Etherification yield profile
Catalytic efficiency and atom economy
Non-polar extraction and chromatography
Organic-phase affinity (LogP)
Partitioning efficiency for hydrophobic analytes
Temperature-sensitive reaction media
Boiling point and vapor pressure profile
Evaporative loss control and reaction safety
GC-MS isomer discrimination
Kovats retention index
Baseline separation from structural isomers

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 479 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

70879-83-3

Wikipedia

1-ethoxyhexane

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Alcohols, C6-10, ethoxylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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